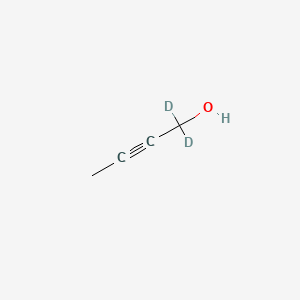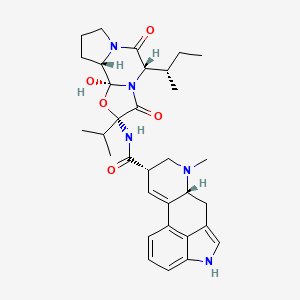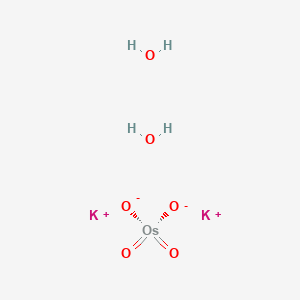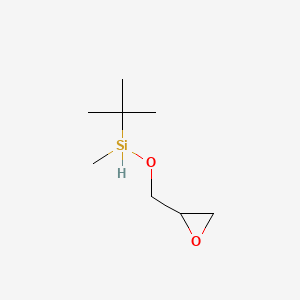
Succinonitrile-1,4-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Succinonitrile-1,4-13C4 is typically synthesized through the hydrocyanation of acrylonitrile. The reaction involves the addition of hydrogen cyanide to acrylonitrile under controlled conditions :
CH2=CHCN+HCN→NCCH2CH2CN
Industrial Production Methods
In industrial settings, the production of succinonitrile involves similar hydrocyanation processes, often optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Succinonitrile-1,4-13C4 undergoes various chemical reactions, including:
Hydrogenation: This reaction converts succinonitrile to putrescine (1,4-diaminobutane) using hydrogen gas and a suitable catalyst.
Oxidation and Reduction: Succinonitrile can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or nickel.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Putrescine: Formed through hydrogenation.
Various nitrile derivatives: Formed through oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
Succinonitrile-1,4-13C4 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Wirkmechanismus
The mechanism by which succinonitrile-1,4-13C4 exerts its effects is primarily related to its role as an electrolyte in lithium metal batteries. The compound facilitates fast lithium-ion conduction through a one-dimensional hopping pathway, which is stabilized by the molecular structure of succinonitrile . This mechanism is crucial for the high ionic conductivity and stability of the batteries .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
Uniqueness
Succinonitrile-1,4-13C4 is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving NMR spectroscopy and metabolic studies. Its high ionic conductivity and thermal stability also make it a preferred choice for use in advanced battery technologies .
Eigenschaften
CAS-Nummer |
792906-51-5 |
|---|---|
Molekularformel |
C4H4N2 |
Molekulargewicht |
84.059 |
IUPAC-Name |
butanedinitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
IAHFWCOBPZCAEA-JCDJMFQYSA-N |
SMILES |
C(CC#N)C#N |
Synonyme |
Butanedinitrile-1,4-13C4; 1,2-Dicyanoethane-13C4; _x000B_1,2-Ethanedicarbonitrile-13C4; 1,4-Butanedinitrile-13C4; Deprelin-13C4; Dician-13C4; Dinile-13C4; Disuxyl-13C4; 1,2-Dicyanoethane-13C4; Ethylene Cyanide-13C4; Ethylene Dicyanide-13C4; Evanex-13C4; NSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)


![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)
